molecular formula C18H16N2O4 B4759817 N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B4759817
M. Wt: 324.3 g/mol
InChI Key: XAWDAEQKYKYGOV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide is an organic compound with a complex structure that includes both phenyl and oxazole rings

Preparation Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenyl groups: The phenyl groups are introduced through substitution reactions, often using reagents like phenyl halides.

    Final coupling: The final step involves coupling the oxazole ring with the phenyl groups to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-hydroxyphenyl)-3-phenyl-1,2-oxazole-5-carboxamide: This compound lacks the methyl and methoxy groups, which can affect its reactivity and biological activity.

    N-(2-hydroxy-5-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide: This compound lacks the methoxy group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-7-16(21)15(8-11)19-18(22)17-10-14(20-24-17)12-4-3-5-13(9-12)23-2/h3-10,21H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWDAEQKYKYGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
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N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
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N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
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N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

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